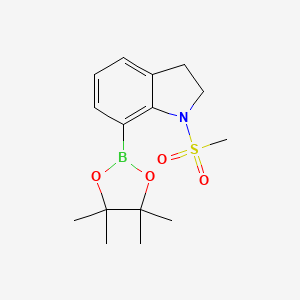![molecular formula C8H5IN2O2 B13029220 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid CAS No. 1638768-78-1](/img/structure/B13029220.png)
2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 2-position and a carboxylic acid group at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position. The carboxylic acid group can be introduced through various functionalization reactions, such as the oxidation of an aldehyde or alcohol precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., hydrogen peroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substituted Derivatives: Products with various substituents replacing the iodine atom.
Reduced or Oxidized Derivatives: Alcohols, aldehydes, or other oxidized forms of the carboxylic acid group.
Applications De Recherche Scientifique
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Chemical Biology: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Material Science: Utilized in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid depends on its specific application. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression in cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and carboxylic acid groups, making it less versatile for functionalization.
2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with different substitution patterns and biological activities.
Uniqueness
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group, which provide multiple sites for chemical modification and enhance its potential as a versatile building block in medicinal chemistry .
Propriétés
Numéro CAS |
1638768-78-1 |
|---|---|
Formule moléculaire |
C8H5IN2O2 |
Poids moléculaire |
288.04 g/mol |
Nom IUPAC |
2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-6-2-4-1-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) |
Clé InChI |
XUQVSMNFVRROCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(NC2=NC=C1C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
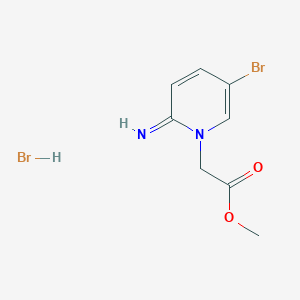

![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)

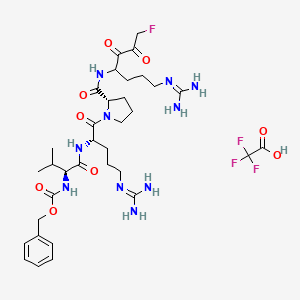
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)
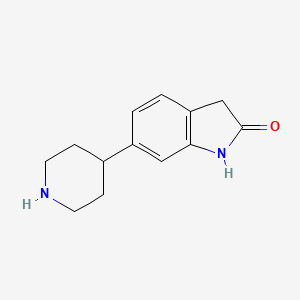
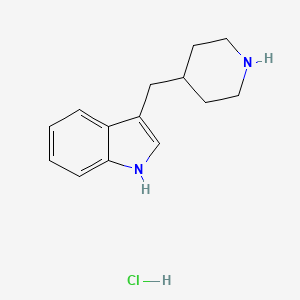

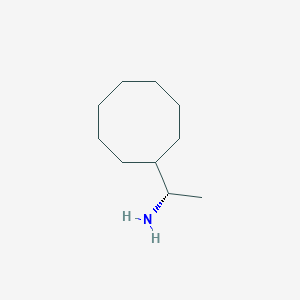
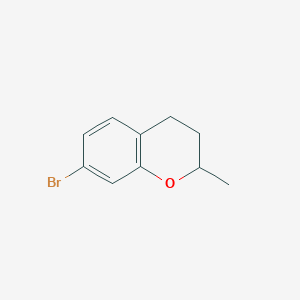
![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)
